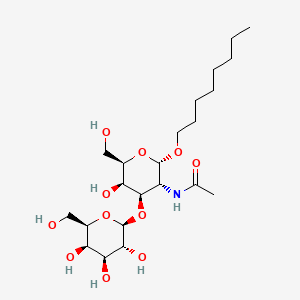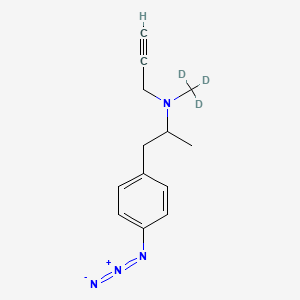
Plerixafor-d4
Descripción general
Descripción
Plerixafor-d4 es una forma deuterada de plerixafor, un inhibidor de molécula pequeña del receptor de quimiocina C-X-C tipo 4 (CXCR4). Se utiliza principalmente en combinación con el factor estimulante de colonias de granulocitos (G-CSF) para movilizar células madre hematopoyéticas a la sangre periférica para su recolección y trasplante autólogo en pacientes con linfoma no Hodgkin y mieloma múltiple .
Aplicaciones Científicas De Investigación
Plerixafor-d4 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza para movilizar células madre hematopoyéticas para el trasplante autólogo en pacientes con linfoma no Hodgkin y mieloma múltiple . Además, se ha explorado su potencial en el tratamiento de otras neoplasias hematológicas y en el estudio de la biología de las células madre .
Mecanismo De Acción
Plerixafor-d4 ejerce sus efectos inhibiendo el receptor de quimiocina C-X-C tipo 4 (CXCR4) en las células CD34+, bloqueando así la unión de su ligando, el factor 1-alfa derivado de células estromales (SDF-1α). Esta inhibición interrumpe el tráfico y la ubicación de las células madre hematopoyéticas en la médula ósea, lo que lleva a su movilización a la sangre periférica .
Análisis Bioquímico
Biochemical Properties
Plerixafor-d4, like Plerixafor, is a partial antagonist of chemokine receptor 4 (CXCR4) with IC50 values ranging from 0.02 to 0.13 µg/ml for inhibiting calcium flux in peripheral blood mononuclear cells (PBMCs), various types of T cells, and mouse lymphocytic leukemia cells . It selectively blocks CXCR4 over other chemokine receptors .
Cellular Effects
This compound has been shown to decrease infectious virus content in the supernatant of Jurkat cells chronically infected with HIV-1 (III B) (EC50 = 0.02 µg/ml) . It rapidly mobilizes murine and human hematopoietic stem and murine long-term repopulating cells for transplantation alone and, with a synergistic effect, when used in combination with G-CSF . This compound also increases T cell trafficking in mouse blood, spleen, and central nervous system .
Molecular Mechanism
As an inhibitor of CXCR4, this compound blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Plerixafor, the non-deuterated form, has been shown to be effective in mobilizing hematopoietic stem cells in both poor and good mobilizers, and is superior to granulocyte-colony stimulating factor alone .
Dosage Effects in Animal Models
In animal studies, Plerixafor exposure resulted in increased resorptions, post-implantation loss, and fetal abnormalities, as well as decreased fetal weight, delayed skeletal development, and fetal death at doses ten times the expected human dose .
Metabolic Pathways
This compound is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes, including 1A2, 2C9, 2C19, 2D6, and 3A4 . It is metabolically stable .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Plerixafor, the non-deuterated form, is known to be widely distributed, with high/sustained levels in the liver, kidney, spleen, injection site, epiphyseal plate, and cartilage .
Subcellular Localization
Given its role as a CXCR4 antagonist, it is likely to be found wherever CXCR4 is expressed, which includes various cell types and tissues throughout the body .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de plerixafor implica la reacción de 1,4,8,11-tetraazaciclotetradecano con cloruro de para-toluensulfonilo, seguida de una reacción de puenteo con alfa,alfa'-dibromoxileno en acetonitrilo anhidro bajo la acción de un agente de unión de ácido. El paso final implica la desprotección en un ácido mixto para obtener plerixafor crudo, que luego se refina para lograr un producto de alta pureza .
Métodos de producción industrial: La producción industrial de plerixafor sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. El proceso implica la cristalización y purificación segmentales para eliminar eficazmente las impurezas, lo que da como resultado un producto con una pureza superior al 99,5% y un contenido de impureza única inferior al 0,1% .
Análisis De Reacciones Químicas
Tipos de reacciones: Plerixafor se somete a diversas reacciones químicas, incluidas las reacciones de sustitución.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de plerixafor incluyen cloruro de para-toluensulfonilo, alfa,alfa'-dibromoxileno y acetonitrilo anhidro. Las reacciones se llevan a cabo típicamente en condiciones anhidras con agentes de unión de ácidos para facilitar las reacciones de puenteo .
Productos principales: El principal producto formado a partir de estas reacciones es plerixafor, una poliamina que consta de dos moléculas de ciclam conectadas por un enlace de para-xilileno .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a plerixafor incluyen otros antagonistas de CXCR4 como AMD3465 y AMD11070. Estos compuestos también se dirigen al receptor CXCR4, pero difieren en sus estructuras químicas y propiedades farmacocinéticas .
Singularidad: Plerixafor-d4 es único debido a su alta eficacia en la movilización de células madre hematopoyéticas cuando se utiliza en combinación con G-CSF. Tiene una mayor probabilidad de alcanzar el objetivo óptimo de células CD34+ para el trasplante en menos procedimientos de aféresis en comparación con otros antagonistas de CXCR4 .
Propiedades
IUPAC Name |
1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQPUIGJQJDJOS-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858326 | |
| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-87-3 | |
| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Plerixafor enhance the mobilization of hematopoietic stem cells (HSCs)?
A1: Plerixafor is a bicyclam CXCR4 antagonist that disrupts the interaction between stromal cell-derived factor-1 (SDF-1) and its receptor, CXCR4 [, ]. This interaction plays a crucial role in retaining HSCs within the bone marrow microenvironment. By blocking CXCR4, Plerixafor promotes the release of HSCs into the peripheral blood, facilitating their collection for transplantation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



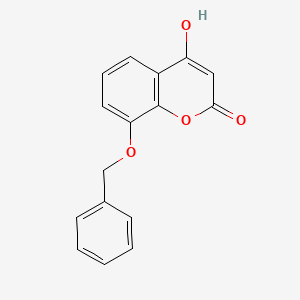

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
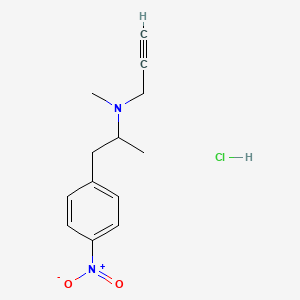
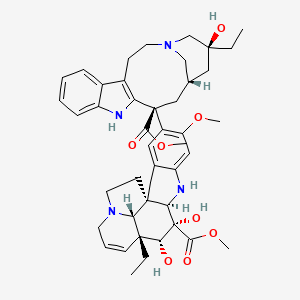

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)

